molecular formula C7H6N2OS B13736434 4-Methoxythieno[2,3-d]pyrimidine CAS No. 14080-52-5

4-Methoxythieno[2,3-d]pyrimidine

Cat. No.: B13736434
CAS No.: 14080-52-5
M. Wt: 166.20 g/mol
InChI Key: MLVDSDPLMDXUJC-UHFFFAOYSA-N
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Description

4-Methoxythieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a methoxy group attached at the 4-position. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxythieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with formamidine acetate, followed by cyclization to form the pyrimidine ring. The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxythieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methoxythieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), a receptor tyrosine kinase involved in cell growth and survival. By binding to the ATP-acceptor site of FGFR1, the compound inhibits its activity, leading to the suppression of downstream signaling pathways that promote cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 4-Methoxythieno[2,3-d]pyrimidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Biological Activity

4-Methoxythieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its anti-cancer, anti-inflammatory, and antimicrobial effects, as well as its mechanisms of action.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their fused pyrimidine structures. The synthesis typically involves multi-step reactions starting from readily available thienopyrimidine derivatives. Recent advancements have focused on optimizing synthetic routes to enhance yield and purity.

Anti-Cancer Activity

Several studies have demonstrated the anti-cancer potential of this compound and its derivatives.

  • Cytotoxicity Tests : In vitro studies using various cancer cell lines (e.g., MCF-7, HepG2) have shown promising results. For instance, a derivative exhibited an IC50 value of 0.045 μM against MCF-7 cells, indicating potent anti-proliferative activity compared to standard chemotherapeutics like Gefitinib .
  • Mechanism of Action : The compound appears to inhibit cell proliferation by inducing apoptosis and interfering with cell cycle progression. This is often mediated through the modulation of key signaling pathways involved in cancer cell survival .
CompoundCell LineIC50 (μM)Reference
This compoundMCF-70.045
Derivative XHepG20.11
Derivative YA5490.24

Anti-Inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound.

  • COX-2 Inhibition : Compounds derived from thieno[2,3-d]pyrimidines showed significant inhibition of COX-2 activity with IC50 values comparable to celecoxib (IC50 = 0.04 μmol) . This suggests potential therapeutic applications in inflammatory diseases.
  • In Vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation markers significantly in carrageenan-induced edema tests, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial effects of this compound have been explored against various bacterial strains.

  • Activity Against Bacteria : Preliminary studies indicate that certain derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including strains like E. coli and S. aureus .

Case Studies

  • MCF-7 Cell Line Study : A study evaluated the cytotoxic effects of several thieno[2,3-d]pyrimidine derivatives on MCF-7 cells. The most potent compound demonstrated an IC50 of 0.045 μM, significantly inhibiting cell growth compared to control groups .
  • Inflammation Model : In a formalin-induced paw edema model in rats, a derivative showed a marked reduction in swelling and inflammatory markers, supporting its use in treating inflammatory conditions .

Properties

CAS No.

14080-52-5

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

4-methoxythieno[2,3-d]pyrimidine

InChI

InChI=1S/C7H6N2OS/c1-10-6-5-2-3-11-7(5)9-4-8-6/h2-4H,1H3

InChI Key

MLVDSDPLMDXUJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CSC2=NC=N1

Origin of Product

United States

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